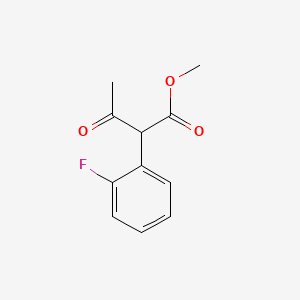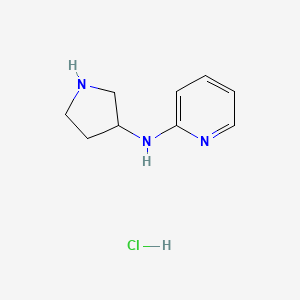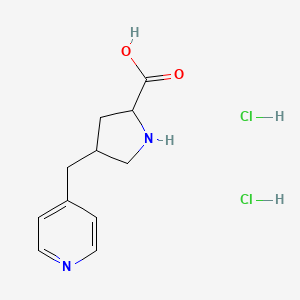
3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is an organic compound with the molecular formula C8H13BrO5. It is a derivative of succinic acid, featuring both bromine and hydroxyl functional groups. This compound is often used as an intermediate in various chemical syntheses due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to maintain the integrity of the hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are meticulously controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of diethyl 2-bromo-3-oxosuccinate.
Reduction: Formation of diethyl 3-hydroxysuccinate.
Aplicaciones Científicas De Investigación
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds, particularly enzyme inhibitors.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-bromo-3-oxosuccinate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Diethyl 3-hydroxysuccinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 2-bromo-3-methylsuccinate: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to the presence of both bromine and hydroxyl functional groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering pathways to a wide range of derivatives.
Propiedades
Fórmula molecular |
C9H15BrO5 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
diethyl (2S,3S)-3-bromo-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C9H15BrO5/c1-4-14-7(11)6(10)9(3,13)8(12)15-5-2/h6,13H,4-5H2,1-3H3/t6-,9-/m1/s1 |
Clave InChI |
IFVKLRMOYYUUFX-HZGVNTEJSA-N |
SMILES isomérico |
CCOC(=O)[C@H]([C@](C)(C(=O)OCC)O)Br |
SMILES canónico |
CCOC(=O)C(C(C)(C(=O)OCC)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
![N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12327424.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)

![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12327451.png)
![2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid](/img/structure/B12327459.png)
![isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B12327466.png)
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
![tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy](/img/structure/B12327489.png)
